6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the thienopyrimidine class, which is known for its diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities .
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidin-4(3h)-ones have been studied for their antimycobacterial activity againstMycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .
Mode of Action
It’s worth noting that certain thieno[2,3-d]pyrimidin-4(3h)-ones have shown significant antimycobacterial activity . The specific interactions between the compound and its targets, leading to these effects, are yet to be elucidated.
Biochemical Pathways
The related thieno[2,3-d]pyrimidin-4(3h)-ones have been associated with antimycobacterial activity , suggesting they may interfere with the biochemical pathways of Mycobacterium species.
Result of Action
Certain thieno[2,3-d]pyrimidin-4(3h)-ones have shown significant antimycobacterial activity , suggesting that they may have a similar effect.
Biochemical Analysis
Biochemical Properties
6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one has been found to interact with various enzymes and proteins. For instance, it has been observed to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG
Cellular Effects
The effects of this compound on cells have been studied in the context of its antimycobacterial activity. It has been found to be non-cytotoxic against four cell lines
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclocondensation of 2-aminothiophenes with appropriate carbonyl compounds. One common method includes the reaction of 2-aminothiophene-3-carbonitriles with benzyl halides in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to facilitate the formation of the thienopyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as palladium on carbon (Pd/C) may be employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Benzyl halides in the presence of a base like potassium carbonate in DMF.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted thienopyrimidines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: Investigated for its antitumor properties, showing potential in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one: Lacks the benzyl group but shares the core structure.
Thieno[3,2-d]pyrimidine: A similar heterocyclic compound with different substitution patterns.
Pyrrolo[2,3-d]pyrimidine: Another related compound with a fused pyrrole ring instead of thiophene
Uniqueness
6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its benzyl substitution, which enhances its biological activity and selectivity towards specific molecular targets. This structural modification allows for improved pharmacokinetic properties and therapeutic potential compared to its analogs .
Properties
IUPAC Name |
6-benzyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c16-12-11-7-10(17-13(11)15-8-14-12)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKYLVMEADPURC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=C(S2)N=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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